molecular formula C11H11FO3 B14253666 Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester CAS No. 335314-64-2

Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester

Cat. No.: B14253666
CAS No.: 335314-64-2
M. Wt: 210.20 g/mol
InChI Key: UXLWSOJKFYCWJU-UHFFFAOYSA-N
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Description

Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester is an organic compound that belongs to the class of carbonic acid esters This compound features a 3-fluorophenyl group attached to a propenyl chain, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester typically involves the esterification of carbonic acid with 1-(3-fluorophenyl)-2-propenyl alcohol in the presence of a suitable catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the active 1-(3-fluorophenyl)-2-propenyl alcohol, which can then interact with specific enzymes or receptors in biological systems. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 1-(4-fluorophenyl)-2-propenyl methyl ester
  • Carbonic acid, 1-(3-chlorophenyl)-2-propenyl methyl ester
  • Carbonic acid, 1-(3-bromophenyl)-2-propenyl methyl ester

Uniqueness

Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen substitutions

Properties

CAS No.

335314-64-2

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-(3-fluorophenyl)prop-2-enyl methyl carbonate

InChI

InChI=1S/C11H11FO3/c1-3-10(15-11(13)14-2)8-5-4-6-9(12)7-8/h3-7,10H,1H2,2H3

InChI Key

UXLWSOJKFYCWJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC(C=C)C1=CC(=CC=C1)F

Origin of Product

United States

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